2-[3-(carboxymethyl)-5-oxo-4H-pyrazol-1-yl]octadecanoic acid
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Overview
Description
2-[3-(carboxymethyl)-5-oxo-4H-pyrazol-1-yl]octadecanoic acid is a complex organic compound with a unique structure that combines a pyrazole ring with a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(carboxymethyl)-5-oxo-4H-pyrazol-1-yl]octadecanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of octadecanoic acid with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, automated systems, and advanced purification techniques. The choice of raw materials, reaction conditions, and purification methods are carefully selected to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-(carboxymethyl)-5-oxo-4H-pyrazol-1-yl]octadecanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3-(carboxymethyl)-5-oxo-4H-pyrazol-1-yl]octadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-[3-(carboxymethyl)-5-oxo-4H-pyrazol-1-yl]octadecanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid
- Octadecanoic acid derivatives
Uniqueness
What sets 2-[3-(carboxymethyl)-5-oxo-4H-pyrazol-1-yl]octadecanoic acid apart from similar compounds is its unique combination of a pyrazole ring and a long aliphatic chain. This structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
2-[3-(carboxymethyl)-5-oxo-4H-pyrazol-1-yl]octadecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23(29)30)25-21(26)17-19(24-25)18-22(27)28/h20H,2-18H2,1H3,(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRARQNFJCMITPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)N1C(=O)CC(=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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